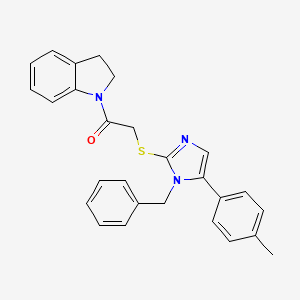

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N3OS and its molecular weight is 439.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3OS, with a molecular weight of 405.6 g/mol. The structure includes an imidazole ring, a thioether linkage, and an indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3OS |

| Molecular Weight | 405.6 g/mol |

| CAS Number | 1207026-15-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the indole and thioether components. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

- Cell Viability Assays : The compound was tested using MTT assays, showing IC50 values in the micromolar range against several cancer cell lines.

- Mechanism of Action : Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

-

Aldosterone Synthase (CYP11B2) : In silico studies indicate that it may act as a selective inhibitor of CYP11B2, which is implicated in various cardiovascular diseases and cancer.

- Binding Affinity : Molecular docking studies suggest strong binding interactions with the enzyme's active site, leading to potential therapeutic applications in managing hypertension and related disorders.

Study 1: Anticancer Evaluation

In a recent study published in Heliyon, researchers synthesized a series of imidazole derivatives, including our compound, and evaluated their anticancer activities. The study found that compounds with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, including our target compound. It was found that certain modifications in the structure led to improved selectivity and potency against aldosterone synthase, providing insights into designing more effective inhibitors .

Análisis De Reacciones Químicas

Thioether Cleavage

The sulfur atom in the thioether linkage may undergo oxidation or hydrolysis under harsh conditions:

-

Oxidation : Potential conversion to sulfoxide or sulfone using oxidizing agents (e.g., hydrogen peroxide).

-

Hydrolysis : Acidic or basic conditions could lead to cleavage, forming disulfides or thiol derivatives.

Amide Hydrolysis

The ethanone group may react in:

-

Basic conditions : Hydrolysis to carboxylic acid via nucleophilic attack.

-

Acidic conditions : Potential rearrangement or decarboxylation.

Imidazole Ring Reactivity

The imidazole ring may participate in:

-

Electrophilic substitution : Directed by the benzyl and p-tolyl substituents.

-

Metal coordination : Interaction with transition metals for catalytic applications.

Cross-Coupling Reactions

The indolin-1-yl moiety may enable:

-

Palladium-catalyzed couplings : Formation of new carbon-heteroatom bonds.

Stability and Reactivity

| Property | Behavior | Relevant Conditions |

|---|---|---|

| Thermal stability | Moderate stability | Degradation at high temperatures (>200°C) |

| Oxidative stability | Susceptible to oxidation | Strong oxidants (e.g., KMnO₄) |

| Hydrolytic stability | Limited stability | Acidic/basic solutions, prolonged exposure |

Biological Implications

The compound’s structural features suggest potential biological activity:

Propiedades

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBCOGOWSUYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.